2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid
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Overview
Description
2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid, also known as mCPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used as a research chemical in scientific studies to investigate its mechanism of action and physiological effects.
Mechanism of Action
MCPP acts as a serotonin agonist and binds to serotonin receptors in the brain. It has a high affinity for the 5-HT2A and 5-HT2C receptors and a lower affinity for the 5-HT1A and 5-HT1B receptors. It also inhibits the reuptake of serotonin, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects
2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been reported to increase locomotor activity, induce anxiety-like behavior, and impair cognitive function in animal models. It has also been shown to increase heart rate, blood pressure, and body temperature in humans.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool compound for investigating the serotonin system. However, one limitation is its potential to induce anxiety-like behavior and impair cognitive function, which can confound the results of behavioral studies.
Future Directions
There are several future directions for research on 2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid. One area of interest is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of interest is its role in the regulation of feeding behavior and energy metabolism. Further studies are needed to elucidate the mechanisms underlying these effects and to determine the potential therapeutic applications of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid.
Synthesis Methods
The synthesis of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid involves the reaction of 3-methoxyphenylpiperazine with 2-bromoacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then purified by recrystallization to obtain pure 2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid.
Scientific Research Applications
MCPP is commonly used as a research chemical in scientific studies to investigate its mechanism of action and physiological effects. It is used as a tool compound to study the serotonin system and its role in various physiological processes. It is also used to investigate the effects of serotonin agonists and antagonists on behavior and cognition.
properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11(14(17)18)15-6-8-16(9-7-15)12-4-3-5-13(10-12)19-2/h3-5,10-11H,6-9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTUAFVYAYAIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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